molecular formula C12H13F3N4O B6437431 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)azetidine CAS No. 2549021-63-6

3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)azetidine

Cat. No.: B6437431
CAS No.: 2549021-63-6
M. Wt: 286.25 g/mol
InChI Key: PUVPDVXULGHLJI-UHFFFAOYSA-N
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Description

3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)azetidine is a synthetic organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine moiety and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)azetidine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the 2-methyl group: This step often involves alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the azetidine ring: The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the pyrazolo[1,5-a]pyrazine intermediate.

    Incorporation of the trifluoroethyl group: This step typically involves the use of trifluoroethylating agents under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)azetidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)pyrrolidine
  • 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)piperidine

Uniqueness

Compared to similar compounds, 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)azetidine stands out due to its azetidine ring, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity and specificity for certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-4-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4O/c1-8-4-10-11(16-2-3-19(10)17-8)20-9-5-18(6-9)7-12(13,14)15/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVPDVXULGHLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)OC3CN(C3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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